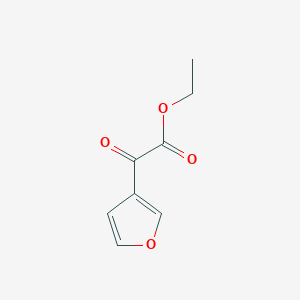Ethyl 2-(furan-3-yl)-2-oxoacetate
CAS No.:
Cat. No.: VC18567478
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8O4 |
|---|---|
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | ethyl 2-(furan-3-yl)-2-oxoacetate |
| Standard InChI | InChI=1S/C8H8O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h3-5H,2H2,1H3 |
| Standard InChI Key | CSNYCUHKULWBPT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)C1=COC=C1 |
Introduction
Physicochemical Properties
While direct data for Ethyl 2-(furan-3-yl)-2-oxoacetate is unavailable, inferences are drawn from structurally related compounds:
The furan-3-yl group likely reduces symmetry compared to 2-yl analogs, influencing crystallization behavior and spectroscopic signatures.
Chemical Reactivity and Functionalization
β-Ketoesters like Ethyl 2-(furan-3-yl)-2-oxoacetate exhibit versatile reactivity:
Keto-Enol Tautomerism
The compound exists in equilibrium between keto and enol forms, with the enol form stabilized by conjugation with the furan ring’s π-system. This tautomerism impacts its reactivity in nucleophilic additions and cycloadditions.
Oxidation and Reduction
-
Oxidation: Strong oxidants (e.g., KMnO₄) may cleave the β-ketoester moiety to yield dicarboxylic acids.
-
Reduction: Selective reduction of the ketone to a secondary alcohol (e.g., using NaBH₄) could generate ethyl 2-(furan-3-yl)-2-hydroxyacetate, a potential chiral building block.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the furan ring’s α-position could introduce aryl or alkyl groups, diversifying the compound’s applications in medicinal chemistry.
Challenges and Future Directions
-
Synthetic Optimization: Developing regioselective methods for furan-3-yl substitution remains a hurdle.
-
Biological Profiling: In vitro studies are needed to validate hypothesized bioactivities.
-
Scalability: Transitioning lab-scale synthesis to industrial production requires solvent recovery and catalyst reuse strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume